molecular formula C8H12N4OS2 B1668518 1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea CAS No. 87958-67-6

1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

Cat. No. B1668518
CAS RN: 87958-67-6
M. Wt: 244.3 g/mol
InChI Key: DDYJDIHOSRTMSE-DHZHZOJOSA-N
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Description

“1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea” is a compound that belongs to the family of thioureas . Thioureas are organosulfur compounds with a general structure of S=C(NR2)2 . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds .


Synthesis Analysis

The synthesis of thioureas, including “1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea”, involves various synthetic approaches . The reaction mechanism can be understood via the nucleophilic addition of an amino group on an intermediate to give a compound which undergoes heterocyclization in two different routes .


Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones (R2C=O) . The C–N bond distances are short .


Chemical Reactions Analysis

Thioureas, including “1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea”, are used in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity

    Compounds similar to 1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea have been synthesized and evaluated for their in vitro growth inhibitory activity against several microbes like E. coli, S. aureus, and Salmonella typhi para A. These structures were confirmed by elemental analysis and spectral data (Desai et al., 2001).

  • Antimicrobial Effects of Derivatives

    A study on the antimicrobial effects of certain derivatives of 1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea showed varying antimicrobial effects. These products were confirmed by elemental analysis and spectroscopic data (Elaasar & Saied, 2008).

  • Evaluation of Antimicrobial Activities

    New series of thiourea and thiazolidinone derivatives, including compounds structurally related to 1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea, were synthesized and tested against several microbial pathogens like S. aureus, E. coli, and Candida albicans (Saljooghi et al., 2017).

Antitumor and Antioxidant Activities

  • Synthesis with Antitumor and Antioxidant Activities

    A study reported the synthesis of thiazolidine derivatives, structurally related to 1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea, and investigated their antitumor and antioxidant activities. One derivative showed moderate antiproliferative in vitro activity against hepatocellular carcinoma Hep-G2 (Aly et al., 2012).

  • Anticancer Activity Against Breast Cancer

    Research aimed to produce new derivatives and check their anticancer effect against the breast cancer MCF-7 cell line. The compounds showed significant anticancer activity compared to the reference compound Dox (Gaber et al., 2021).

Molecular Docking Studies

  • Molecular Docking, Synthesis, and Study: The synthesis of derivatives was completed using aromatic aldehyde, ethylcyanoacetate, and thiourea. The affinity of these compounds with CDK4 protein was predicted by molecular docking studies, showing high affinity with good hydrogen bonding interaction (Holam et al., 2022).

Future Directions

Thiazolidine motifs, including “1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea”, have been very attractive to researchers for drug design, synthesis, and the study of their potential activity towards a variety of diseases . The future research directions include developing multifunctional drugs and improving their activity .

properties

IUPAC Name

1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS2/c1-3-4-12-6(13)5-15-8(12)11-10-7(14)9-2/h3H,1,4-5H2,2H3,(H2,9,10,14)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJDIHOSRTMSE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=C1N(C(=O)CS1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C/1\N(C(=O)CS1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(E)-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)amino]thiourea

CAS RN

87958-67-6
Record name Cgp 52608
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087958676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CGP-52608
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS3ABF85TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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